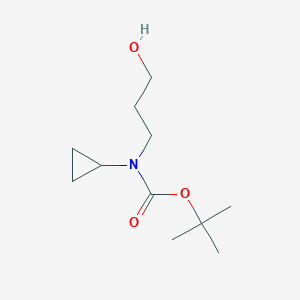
tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
Cat. No. B3379321
M. Wt: 215.29 g/mol
InChI Key: LLXMKOTWXMKYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903107B1
Procedure details


This compound was prepared from N-tert-butoxycarbonyl-3-cyclopropylamino-propanoate (5a, 2.06 g, 8.0 mmol) using the procedure described in Example 2b. Yield: 1.22 g (71%). ESI-MS: 216.2 (M+H)+, 160.2 (M+H—C4H8)+. Rf (silica gel; ethyl acetate/heptane, 1:4, v/v): 0.21.
Name
N-tert-butoxycarbonyl-3-cyclopropylamino-propanoate
Quantity
2.06 g
Type
reactant
Reaction Step One

Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([CH:14]1[CH2:16][CH2:15]1)[CH2:9][CH2:10][C:11]([O-])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.CCCCCCC>[C:1]([O:5][C:6]([N:8]([CH:14]1[CH2:15][CH2:16]1)[CH2:9][CH2:10][CH2:11][OH:12])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Inputs


Step One
|
Name
|
N-tert-butoxycarbonyl-3-cyclopropylamino-propanoate
|
|
Quantity
|
2.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC(=O)[O-])C1CC1
|
Step Two
|
Name
|
ethyl acetate heptane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCCO)C1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
